2-(2-Fluoropyrimidin-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoropyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a fluorine atom at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyrimidin-5-yl)ethanamine typically involves the fluorination of a pyrimidine precursor followed by amination. One common method includes the reaction of 2-chloropyrimidine with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The resulting 2-fluoropyrimidine is then subjected to nucleophilic substitution with ethylamine under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of immobilized amine transaminase from Vibrio fluvialis in a packed-bed reactor has been reported to facilitate the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoropyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
2-(5-Fluoropyrimidin-2-yl)ethanamine: A positional isomer with similar properties but different biological activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring instead of an ethylamine group, exhibiting diverse biological activities.
2,5-Diphenyl-1,3-oxazoline: A compound with a different heterocyclic scaffold but similar applications in medicinal chemistry.
Uniqueness: 2-(2-Fluoropyrimidin-5-yl)ethanamine is unique due to its specific fluorine substitution, which imparts distinct electronic properties and enhances its interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C6H8FN3 |
---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-(2-fluoropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H8FN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1-2,8H2 |
InChI Key |
KJVHTMULNMWLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.